molecular formula C23H28N4O4S2 B11680270 N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide

Cat. No.: B11680270
M. Wt: 488.6 g/mol
InChI Key: KUURTSZDWJHWDR-UHFFFAOYSA-N
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Description

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide is a complex organic compound that features a unique combination of structural elements The compound includes an adamantane moiety, a thiadiazole ring, a morpholine sulfonyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. The general synthetic route can be outlined as follows:

    Preparation of Adamantane Derivative: Adamantane is functionalized to introduce a reactive group, such as a halide or hydroxyl group, which can later participate in further reactions.

    Formation of Thiadiazole Ring: The thiadiazole ring is synthesized through the reaction of appropriate precursors, such as thiosemicarbazide and a carboxylic acid derivative, under acidic or basic conditions.

    Synthesis of Morpholine Sulfonyl Group: Morpholine is sulfonated using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.

    Coupling Reactions: The adamantane derivative, thiadiazole ring, and morpholine sulfonyl group are coupled together using suitable coupling agents like carbodiimides or phosphonium salts to form the final benzamide structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or thiadiazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under controlled temperature and solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential, particularly in the design of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it could inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[5-(Adamantan-1-YL)-1,3,4-thiadiazol-2-YL]-4-(morpholine-4-sulfonyl)benzamide: shares similarities with other adamantane derivatives, thiadiazole compounds, and sulfonyl-containing benzamides.

    Adamantane Derivatives: Known for their stability and unique structural properties, often used in antiviral drugs.

    Thiadiazole Compounds: Exhibiting a range of biological activities, including antimicrobial and anticancer properties.

    Sulfonyl-Containing Benzamides: Used in medicinal chemistry for their potential therapeutic effects.

Uniqueness

The uniqueness of this compound lies in its combination of structural elements, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C23H28N4O4S2

Molecular Weight

488.6 g/mol

IUPAC Name

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C23H28N4O4S2/c28-20(18-1-3-19(4-2-18)33(29,30)27-5-7-31-8-6-27)24-22-26-25-21(32-22)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17H,5-14H2,(H,24,26,28)

InChI Key

KUURTSZDWJHWDR-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C45CC6CC(C4)CC(C6)C5

Origin of Product

United States

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